2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .
Synthesis Analysis
The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of this compound with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of this compound in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .Scientific Research Applications
CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. CDDO-Im has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are certain types of bacteria and fungi. Experimental testing has demonstrated its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that it interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives are believed to interfere with the normal functioning of the target organisms, leading to their inhibition or death .
Biochemical Pathways
Given its interaction with amino acids, it is likely that it affects protein synthesis and other processes dependent on these molecules .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the target organisms. This is achieved through its interaction with amino acids and the subsequent disruption of essential biochemical processes .
Advantages and Limitations for Lab Experiments
CDDO-Im has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, CDDO-Im can be expensive and may not be readily available in some labs. It also has a low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of CDDO-Im. One area of research is the development of more potent analogs of CDDO-Im. Another area of research is the study of CDDO-Im in combination with other drugs for the treatment of various diseases. The potential use of CDDO-Im in combination with immunotherapy for cancer treatment is also an area of active research. Additionally, the study of the pharmacokinetics and pharmacodynamics of CDDO-Im is an important area of research for its clinical development.
Conclusion:
CDDO-Im is a synthetic triterpenoid compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im exerts its effects through multiple mechanisms, including the activation of the Nrf2 pathway and the inhibition of NF-κB and STAT3. CDDO-Im has several advantages for lab experiments, but it can be expensive and has a low solubility in water. There are several future directions for the study of CDDO-Im, including the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Safety and Hazards
The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Biochemical Analysis
Biochemical Properties
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The cellular effects of this compound are not well studied. The compound has been used as an antifungal agent in the form of lacquer , suggesting it may have some effects on fungal cells
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOTSUXGLXEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389226 | |
Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20149-91-1 | |
Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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